5,7-Difluorochroman-4-one

Overview

Description

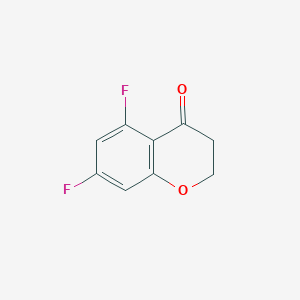

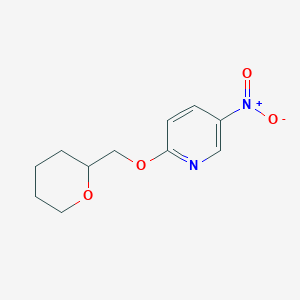

5,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2 . It is used as a reagent in the preparation of tetrazolinone compounds and as pest control agents .

Synthesis Analysis

The synthesis of this compound involves taking it as a substrate and performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system .Molecular Structure Analysis

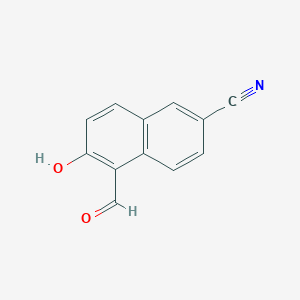

The molecular structure of this compound is characterized by a chroman ring (a benzene ring fused to a heterocyclic dihydropyran ring) with two fluorine atoms at positions 5 and 7 and a ketone functional group at position 4 .Chemical Reactions Analysis

This compound can undergo an asymmetric reduction reaction to produce ®-5,7-difluorochroman-4-ol . This reaction is catalyzed by ketoreductase in the presence of a coenzyme .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 184.14 and a boiling point of 283°C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm3 and a flash point of 121.1±22.2 °C .Scientific Research Applications

Antimycotic and Antifungal Applications

5,7-Difluorochroman-4-one derivatives have shown potential in antimycotic applications. A synthetic antimycotic compound, Flucytosine, when taken up by susceptible fungal cells, converts into 5-fluorouracil, which then metabolizes to compounds that inhibit fungal RNA and DNA synthesis. This is particularly effective in treating severe systemic mycoses in combination with other antifungal agents (Vermes, Guchelaar, & Dankert, 2000).

Environmental Chemistry and Toxicology

Perfluorooctanoic acid (PFOA), which uses this compound in its production, has been studied for its developmental toxicity in mice. It's utilized in various industrial and commercial products, and its exposure has shown to affect growth, development, and viability of offspring (Wolf et al., 2006).

Chemical Synthesis and Pharmacology

The compound has also been used in the synthesis of various pharmacologically active molecules. For instance, derivatives of 7-methanesulfonylamino-6-phenoxychromone have been synthesized and evaluated against inflammations, showing significant potency in animal models. These compounds, especially the fluorine-free derivatives, have shown promise as disease-modifying antirheumatic agents (Inaba et al., 2000).

Fluorine Chemistry in Drug Development

Selective difluoromethylation and monofluoromethylation reactions involving this compound are critical in life science and materials science applications. The introduction of fluorine atoms or fluorinated moieties into organic molecules brings about beneficial effects to the target molecules, improving their properties such as cell-membrane permeability and chemical stability (Hu, Zhang, & Wang, 2009).

Mechanism of Action

Safety and Hazards

The safety information for 5,7-Difluorochroman-4-one indicates that it should be stored in a dry room at normal temperature . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

5,7-Difluorochroman-4-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ketoreductases, which are enzymes involved in the reduction of ketones to alcohols. The interaction between this compound and ketoreductases is crucial for its biochemical activity . Additionally, this compound has been used as a reagent in the preparation of tetrazolinone compounds, which are utilized as pest control agents .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been found to enhance cell growth and differentiation, whereas at high doses, it can induce cell death and other toxic effects . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key metabolic pathways involves its reduction by ketoreductases to form 5,7-difluorochroman-4-ol . This reduction process is essential for the compound’s biochemical activity and its role in metabolic flux. Additionally, this compound can affect the levels of certain metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . Its localization within these compartments can influence its activity and function. For example, this compound’s presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism.

Properties

IUPAC Name |

5,7-difluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVRCPGUGZXUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676391 | |

| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844648-22-2 | |

| Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)

![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)

![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)

![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)